![molecular formula C15H21N3O2S3 B2976347 4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706183-95-0](/img/structure/B2976347.png)
4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Description
4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Antitumor Activity
The compound is related to a class of farnesyltransferase inhibitors with potential antitumor activity. Studies have shown that similar compounds exhibit potent in vivo activity in colon tumor models, and some have advanced to clinical trials for their antitumor properties (Hunt et al., 2000).
Antimicrobial and Antitubercular Agents
Compounds with structural similarities have been synthesized and evaluated as antimicrobial and antitubercular agents. Some sulfonyl derivatives showed significant antibacterial, antifungal, and antitubercular activities, highlighting their potential in treating infectious diseases (Kumar et al., 2013).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines, which share structural features with the compound , indicates potential use as antiulcer agents. These compounds have been studied for their cytoprotective properties against ulcer models, although their antisecretory activity was not significant (Starrett et al., 1989).
Radiation Sensitizers
Derivatives of imidazoles, like 4-Nitro-5-sulfonylimidazoles, have been studied as hypoxic cell radiation sensitizers. These compounds show potential in enhancing the effectiveness of radiation therapy, although they can be reactive with circulating thiols (Heindel et al., 1987).
Carbonic Anhydrase Inhibitors
A series of arenesulfonyl-2-imidazolidinones, which include structural elements similar to the compound , have been tested as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. These compounds exhibited micromolar inhibition constants, suggesting potential therapeutic applications (Abdel-Aziz et al., 2015).
Acetylcholinesterase Inhibitors
Imidazole and thiadiazole derivatives, including compounds similar to the one , have been investigated for their inhibitory activity against acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. These compounds displayed low nanomolar inhibitory activity (Askin et al., 2021).
properties
IUPAC Name |
4-(1-propan-2-ylimidazol-4-yl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-12(2)17-10-15(16-11-17)23(19,20)18-6-5-14(22-9-7-18)13-4-3-8-21-13/h3-4,8,10-12,14H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDASWXHWUQUPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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